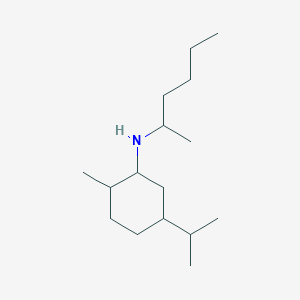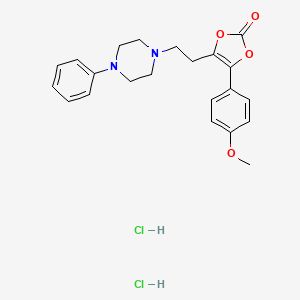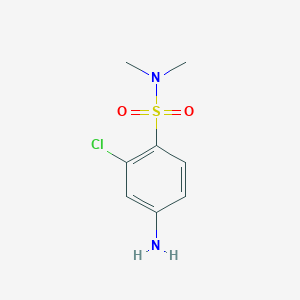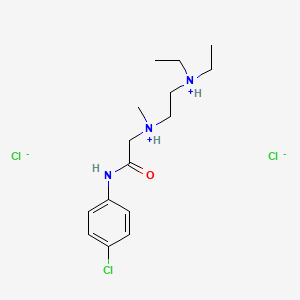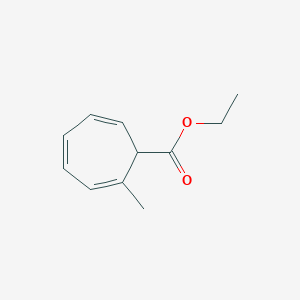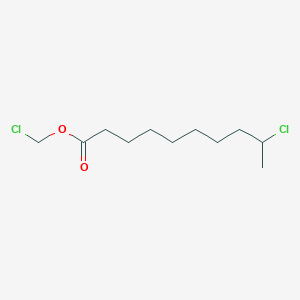
Chloromethyl 9-chlorodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl 9-chlorodecanoate is an organic compound with the molecular formula C11H20Cl2O2 and a molecular weight of 255.181 g/mol It is a chlorinated ester, specifically the chloromethyl ester of 9-chlorodecanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl 9-chlorodecanoate can be synthesized through the chloromethylation of 9-chlorodecanoic acid. One common method involves the reaction of 9-chlorodecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . The reaction proceeds with good to excellent yields, making it a practical method for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound typically involves similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 9-chlorodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved using sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
Substitution Reactions: Derivatives such as azides, thiocyanates, and amines.
Hydrolysis: 9-chlorodecanoic acid and methanol.
Oxidation and Reduction: Corresponding carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Chloromethyl 9-chlorodecanoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Industrial Chemistry: It is utilized in the production of specialty chemicals and polymers.
Analytical Chemistry: The compound can be used as a derivatization reagent for the analysis of carboxylic acids in environmental and food samples.
Mecanismo De Acción
The mechanism of action of chloromethyl 9-chlorodecanoate involves its reactivity with nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl 9-chlorododecanoate: This compound has a similar structure but with a longer carbon chain (C13H24Cl2O2).
Chloromethyl 9-chlorooctanoate: Another similar compound with a shorter carbon chain (C9H16Cl2O2).
Uniqueness
Chloromethyl 9-chlorodecanoate is unique due to its specific carbon chain length and the presence of both chloromethyl and chlorodecanoate functional groups. This combination imparts distinct reactivity and properties, making it suitable for specialized applications in organic synthesis and industrial chemistry.
Propiedades
Número CAS |
80418-86-6 |
|---|---|
Fórmula molecular |
C11H20Cl2O2 |
Peso molecular |
255.18 g/mol |
Nombre IUPAC |
chloromethyl 9-chlorodecanoate |
InChI |
InChI=1S/C11H20Cl2O2/c1-10(13)7-5-3-2-4-6-8-11(14)15-9-12/h10H,2-9H2,1H3 |
Clave InChI |
KPSTVHFMJIDEGU-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCCCC(=O)OCCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


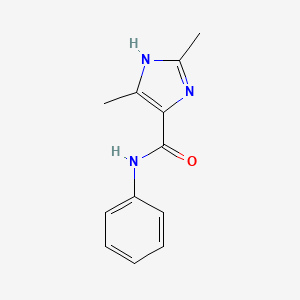
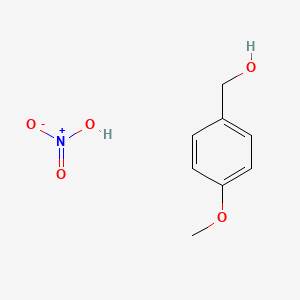
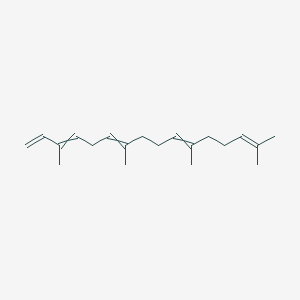
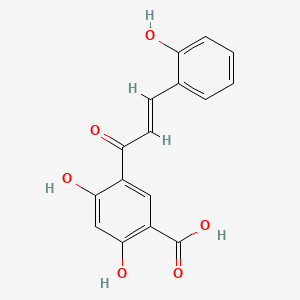
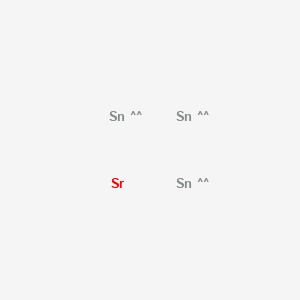
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)
